5-(4-Ethoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Ethoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the benzoxazine ring.
Substitution Reactions: The introduction of the ethoxy and methoxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to ensure high yields.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-c][1,3]benzoxazine structure. This step may require elevated temperatures and specific solvents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the benzoxazine ring or the aromatic substituents. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Ethoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is studied for its potential as a building block in organic synthesis
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Research into its interactions with biological molecules could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, derivatives of benzoxazines are explored for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, benzoxazines are used in the production of high-performance polymers and resins. These materials are valued for their thermal stability, mechanical strength, and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1,3-cyclohexanedione
- Triazine-functionalized benzoxazines
- Bio-based benzoxazines
Uniqueness
Compared to similar compounds, 5-(4-Ethoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific substitution pattern and ring structure. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O4/c1-4-31-20-14-10-18(11-15-20)26-28-23(21-6-5-7-24(30-3)25(21)32-26)16-22(27-28)17-8-12-19(29-2)13-9-17/h5-15,23,26H,4,16H2,1-3H3 |
InChI Key |
QNRORTJHDPKVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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